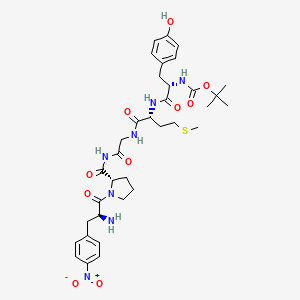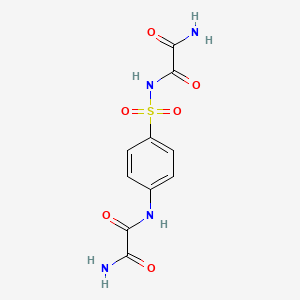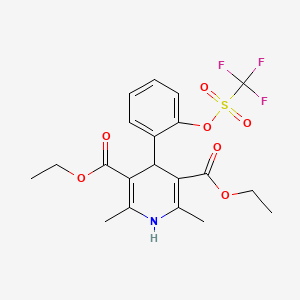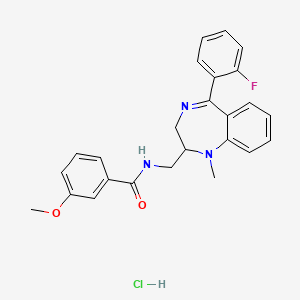
3-Pentanone, 1-(diethylamino)-4,4-dimethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanone, 1-(diethylamino)-4,4-dimethyl-, hydrochloride is a chemical compound with a complex structure It is a derivative of 3-pentanone, which is a simple, symmetrical dialkyl ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1-(diethylamino)-4,4-dimethyl-, hydrochloride typically involves multiple steps. One common method is the alkylation of 3-pentanone with diethylamine, followed by the introduction of a dimethyl group at the 4-position. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentanone, 1-(diethylamino)-4,4-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Pentanone, 1-(diethylamino)-4,4-dimethyl-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Pentanone, 1-(diethylamino)-4,4-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, leading to changes in their activity. The compound may also participate in metabolic pathways, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pentanone: A simple dialkyl ketone with similar structural features.
Diethyl ketone: Another dialkyl ketone with comparable properties.
4,4-Dimethyl-3-pentanone: A structurally related compound with similar reactivity.
Uniqueness
3-Pentanone, 1-(diethylamino)-4,4-dimethyl-, hydrochloride is unique due to the presence of the diethylamino group and the hydrochloride salt. These features confer specific chemical properties and reactivity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
92147-74-5 |
|---|---|
Formule moléculaire |
C11H24ClNO |
Poids moléculaire |
221.77 g/mol |
Nom IUPAC |
1-(diethylamino)-4,4-dimethylpentan-3-one;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-6-12(7-2)9-8-10(13)11(3,4)5;/h6-9H2,1-5H3;1H |
Clé InChI |
PGHVWCJTTCYNAL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC(=O)C(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


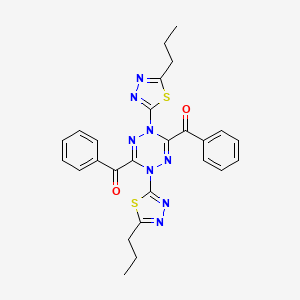
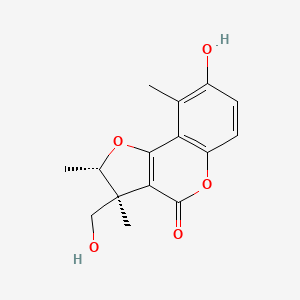

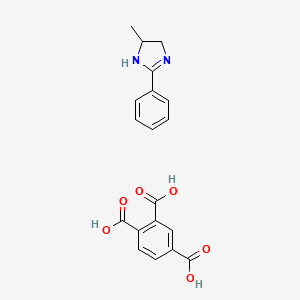


![2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12714127.png)
